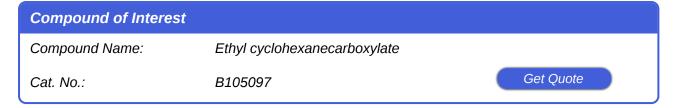


Spectroscopic Data of Ethyl Cyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl cyclohexanecarboxylate**, a key intermediate and building block in organic synthesis and drug development. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **ethyl cyclohexanecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at δ 0.00 ppm



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
4.12	Quartet	2H	-O-CH₂-CH₃
2.27	Triplet of Triplets	1H	-CH-C=O
1.90 - 1.60	Multiplet	4H	Cyclohexyl -CH ₂ - (axial/equatorial)
1.45 - 1.15	Multiplet	6Н	Cyclohexyl -CH ₂ - (axial/equatorial)
1.25	Triplet	3H	-O-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm

Chemical Shift (δ) (ppm)	Assignment	
176.0	C=O (Ester Carbonyl)	
60.2	-O-CH₂-CH₃	
43.1	-CH-C=O	
29.1	Cyclohexyl CH2	
25.8	Cyclohexyl CH2	
25.5	Cyclohexyl CH2	
14.3	-O-CH₂-CH₃	

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)



Wavenumber (cm ⁻¹)	Assignment
2935, 2858	C-H (sp³) stretch
1730	C=O (Ester) stretch
1175	C-O stretch

Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
156	Moderate	[M] ⁺ (Molecular Ion)
111	Moderate	[M - OCH ₂ CH ₃]+
83	Strong	[C ₆ H ₁₁] ⁺
55	Base Peak	[C4H7] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **ethyl cyclohexanecarboxylate** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[1][2]

¹H NMR Data Acquisition: Proton NMR spectra are recorded on a 400 MHz spectrometer. A standard single-pulse experiment is used with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are acquired and co-added to ensure a good signal-to-noise ratio.



¹³C NMR Data Acquisition: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse program is used to obtain a spectrum with single lines for each carbon environment. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024) is acquired with a relaxation delay of 2 seconds to ensure adequate signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A single drop of neat **ethyl cyclohexanecarboxylate** is placed directly onto the diamond ATR crystal.[2][3][4] A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement. The sample spectrum is then recorded over a range of 4000 to 650 cm⁻¹.[3] The final spectrum is an average of 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

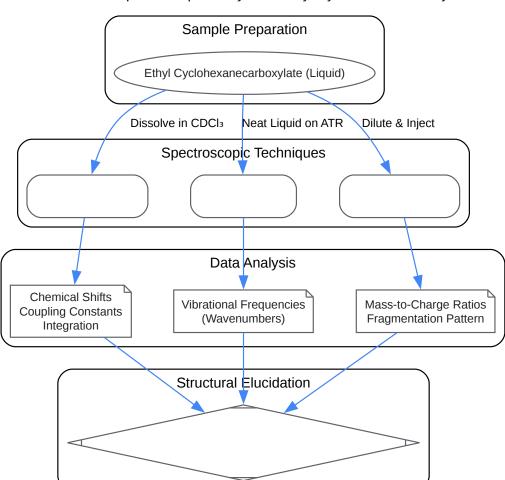
Sample Introduction and Ionization: Mass spectra are acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of **ethyl cyclohexanecarboxylate** in a volatile solvent such as dichloromethane or ethyl acetate is injected into the GC inlet. The sample is vaporized and separated on a nonpolar capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp from an initial temperature of 50°C to a final temperature of 250°C.

Mass Analysis and Detection: The separated components eluting from the GC column are introduced into the ion source of the mass spectrometer and ionized by electron ionization (EI) at 70 eV. The resulting ions are then separated by a quadrupole mass analyzer and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.[5]

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of **ethyl cyclohexanecarboxylate** is depicted in the following diagram.





Workflow for Spectroscopic Analysis of Ethyl Cyclohexanecarboxylate

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Caption: Spectroscopic analysis workflow for ethyl cyclohexanecarboxylate.

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